Diflubenzuron

Description

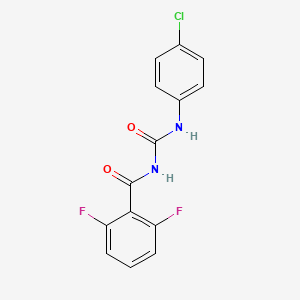

This compound is a benzoylurea insecticide that is urea in which a hydrogen attached to one of the nitrogens is replaced by a 4-chlorophenyl group, and a hydrogen attached to the other nitrogen is replaced bgy a 2,6-difluorobenzoyl group. It has a role as an insect sterilant. It is a benzoylurea insecticide and a member of monochlorobenzenes. It is functionally related to a 1,3-difluorobenzene.

Insecticide, interfering with chitin deposition by oral absorption. This compound is used on soya beans, citrus, tea, vegetables and mushrooms. Also used as an insecticide in feed for poultry and pigs and as a controlled release bolus in cattle this compound belongs to the family of N-Phenylureas. These are compounds containing a N-phenylurea moiety, which is structurally characterized by a phenyl group linked to one nitrogen atom of an urea group.

An insect growth regulator which interferes with the formation of the insect cuticle. It is effective in the control of mosquitoes and flies.

Structure

3D Structure

Propriétés

IUPAC Name |

N-[(4-chlorophenyl)carbamoyl]-2,6-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF2N2O2/c15-8-4-6-9(7-5-8)18-14(21)19-13(20)12-10(16)2-1-3-11(12)17/h1-7H,(H2,18,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQYTWIFVNKMRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF2N2O2 | |

| Record name | DIFLUBENZURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18113 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024049 | |

| Record name | Diflubenzuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diflubenzuron appears as colorless to yellow crystals. Used as a selective insecticide., White to yellowish-brown solid; [Merck Index] Colorless solid; [HSDB]; [MSDSonline], Solid | |

| Record name | DIFLUBENZURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18113 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diflubenzuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4856 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diflubenzuron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031778 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

BP: 257 °C at 300 mm Hg | |

| Record name | DIFLUBENZURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 0.08 mg/L at 25 °C. pH 7, In water, approximately 0.2 ppm at 20 °C, In water, 0.10 mg/L at pH 4, 0.32 mg/L at pH 10, In water, 0.089 mg/L at 20 °C in deionized water, For more Solubility (Complete) data for DIFLUBENZURON (6 total), please visit the HSDB record page. | |

| Record name | DIFLUBENZURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.57 at 20 °C | |

| Record name | DIFLUBENZURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

9X10-10 mm Hg at 25 °C /gas saturation method/ | |

| Record name | DIFLUBENZURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

35367-38-5 | |

| Record name | DIFLUBENZURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18113 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diflubenzuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35367-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diflubenzuron [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035367385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diflubenzuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIFLUBENZURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J76U6ZSI8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIFLUBENZURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diflubenzuron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031778 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

228 °C, Off-white to yellow crystals; Melting point: 210-230 °C, with decomposition /technical diflubenzuron/, 230 - 232 °C | |

| Record name | DIFLUBENZURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diflubenzuron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031778 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Diflubenzuron's Enigmatic Grip: An In-depth Technical Guide to its Mechanism of Action on Chitin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diflubenzuron, a member of the benzoylurea class of insecticides, stands as a cornerstone in the management of various insect pests. Its efficacy lies in its targeted disruption of a fundamental biological process in arthropods: the synthesis of chitin.[1][2][3][4] Chitin, a long-chain polymer of N-acetylglucosamine, is the primary structural component of the insect exoskeleton and the peritrophic matrix lining the midgut.[2] By interfering with chitin production, this compound compromises the integrity of the cuticle, leading to abortive molting, particularly in larval stages, and ovicidal effects. This targeted mode of action, absent in vertebrates, renders it a selective and valuable tool in integrated pest management programs. This technical guide provides a comprehensive exploration of the core mechanism of this compound's action on chitin synthesis, delving into the biochemical pathways, quantitative effects, and the experimental methodologies pivotal to its study.

The Core Mechanism: An Indirect Inhibition of Chitin Synthesis

The primary mode of action of this compound is the inhibition of chitin synthesis, which disrupts the formation of the insect's cuticle. While the end result is a clear reduction in chitin content, the precise molecular mechanism has been a subject of extensive research and debate. The prevailing evidence suggests that this compound does not directly inhibit the catalytic activity of chitin synthase (CHS), the enzyme responsible for polymerizing N-acetylglucosamine. Instead, it is thought to act on a post-catalytic step, potentially interfering with the translocation of the growing chitin chain across the cell membrane or the assembly of chitin microfibrils.

Several key observations support this indirect mechanism:

-

Lack of Direct Enzymatic Inhibition in Cell-Free Systems: Many studies have shown that this compound has little to no direct inhibitory effect on chitin synthase activity in cell-free extracts from various insect species.

-

Upregulation of Chitin Synthase Gene Expression: Paradoxically, treatment with this compound often leads to an increase in the mRNA levels of the chitin synthase 1 gene (CHS1). This suggests a compensatory feedback mechanism in response to the disruption of chitin formation downstream of gene expression.

-

Accumulation of UDP-N-acetylglucosamine (UDP-GlcNAc): The substrate for chitin synthase, UDP-GlcNAc, has been observed to accumulate in insects treated with this compound, indicating a blockage in its utilization for chitin polymerization.

The precise molecular target of this compound within the chitin synthesis machinery remains an active area of investigation. One hypothesis suggests that it may interact with a protein involved in the transport or assembly of chitin chains.

Hormonal Regulation of Chitin Synthesis

The process of molting and, consequently, chitin synthesis is tightly regulated by insect hormones, primarily ecdysone and juvenile hormone. Ecdysone, the molting hormone, triggers the cascade of events leading to the shedding of the old cuticle and the synthesis of a new one. The expression of genes involved in the chitin biosynthesis pathway is known to be regulated by ecdysone. Juvenile hormone, on the other hand, modulates the nature of the molt, determining whether the insect molts to another larval instar or metamorphoses into a pupa or adult. Understanding this hormonal interplay is crucial for comprehending the developmental stages most susceptible to this compound's effects.

// Nodes for substrates and products Trehalose [label="Trehalose", fillcolor="#4285F4"]; Glucose [label="Glucose", fillcolor="#4285F4"]; G6P [label="Glucose-6-P", fillcolor="#4285F4"]; F6P [label="Fructose-6-P", fillcolor="#4285F4"]; GlcN6P [label="Glucosamine-6-P", fillcolor="#4285F4"]; GlcNAc6P [label="N-acetylglucosamine-6-P", fillcolor="#4285F4"]; GlcNAc1P [label="N-acetylglucosamine-1-P", fillcolor="#4285F4"]; UDPGlcNAc [label="UDP-N-acetylglucosamine", fillcolor="#FBBC05"]; Chitin [label="Chitin", fillcolor="#34A853"];

// Nodes for enzymes TRE [label="Trehalase", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; HK [label="Hexokinase", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; GPI [label="Glucose-6-P\nisomerase", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; GFAT [label="Glutamine:fructose-6-P\namidotransferase", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; GNA [label="Glucosamine-6-P\nN-acetyltransferase", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PGM [label="Phosphoacetylglucosamine\nmutase", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; UAP [label="UDP-N-acetylglucosamine\npyrophosphorylase", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; CHS [label="Chitin Synthase (CHS1)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Node for this compound DFB [label="this compound", shape=diamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges representing the pathway Trehalose -> TRE -> Glucose; Glucose -> HK -> G6P; G6P -> GPI -> F6P; F6P -> GFAT -> GlcN6P; GlcN6P -> GNA -> GlcNAc6P; GlcNAc6P -> PGM -> GlcNAc1P; GlcNAc1P -> UAP -> UDPGlcNAc; UDPGlcNAc -> CHS -> Chitin;

// Edge representing the inhibition DFB -> CHS [arrowhead=tee, style=dashed, color="#EA4335", label="Inhibits post-catalytic step\n(translocation/assembly)"]; } END_DOT

// Hormones Ecdysone [label="Ecdysone (20E)", fillcolor="#FBBC05"]; JH [label="Juvenile Hormone (JH)", fillcolor="#FBBC05"];

// Receptors EcR_USP [label="EcR/USP Complex", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Genes Chitin_Pathway_Genes [label="Chitin Biosynthesis\nPathway Genes\n(e.g., CHS1)", fillcolor="#4285F4"];

// Process Chitin_Synthesis [label="Chitin Synthesis &\nCuticle Formation", fillcolor="#34A853"];

// Relationships Ecdysone -> EcR_USP [label="binds to"]; EcR_USP -> Chitin_Pathway_Genes [label="activates transcription"]; JH -> EcR_USP [label="modulates activity", arrowhead=tee, style=dashed]; Chitin_Pathway_Genes -> Chitin_Synthesis [label="leads to"]; } END_DOT

Quantitative Data on this compound's Effects

The following table summarizes quantitative data regarding the biological effects of this compound on various insect species. It is important to note that direct IC50 values for chitin synthase inhibition are often not reported or show weak activity, supporting the indirect mechanism of action.

| Species | Life Stage | Parameter | Value | Reference(s) |

| Anopheles gambiae | Larvae | In vitro CHS activity | Slight inhibition at 2.5 µmol/L | |

| Anopheles quadrimaculatus | Larvae | Chitin Content Reduction | 76% reduction at 500 µg/L | |

| Tetranychus cinnabarinus | Eggs | LC50 | 15.825 mg/L | |

| Tetranychus cinnabarinus | Larvae | LC50 | 16.373 mg/L | |

| Diaphorina citri | 5th Instar Nymphs | LC50 | 140.9 mg/L | |

| Aphis glycines | Nymphs | Mortality | Significantly higher at 50 ppm | |

| Culex pipiens (Susceptible) | Larvae | LD50 | 0.005 mg/L | |

| Culex pipiens (Resistant) | Larvae | LD50 | 45.04 mg/L |

Experimental Protocols

In Vitro Chitin Synthase Activity Assay (Non-Radioactive)

This protocol is adapted from a non-radioactive, high-throughput assay for chitin synthase activity.

Materials:

-

96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)

-

Crude enzyme extract from insect tissue

-

Reaction Buffer (50 mM Tris-HCl, pH 7.0)

-

Substrate Mix: UDP-N-acetylglucosamine (UDP-GlcNAc) and N-acetylglucosamine (GlcNAc) in reaction buffer

-

This compound stock solution (in a suitable solvent, e.g., acetone)

-

WGA conjugated to Horseradish Peroxidase (WGA-HRP)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Enzyme Preparation: Homogenize insect tissue (e.g., larval integument) in ice-cold extraction buffer. Centrifuge to pellet debris and use the supernatant as the crude enzyme extract.

-

Assay Setup: To each well of the WGA-coated plate, add the reaction buffer, this compound (at various concentrations) or solvent control, and the crude enzyme extract.

-

Reaction Initiation: Add the substrate mix to each well to start the reaction.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-3 hours).

-

Washing: Wash the plate thoroughly with distilled water to remove unbound reagents.

-

Detection:

-

Add WGA-HRP solution to each well and incubate.

-

Wash the plate again to remove unbound WGA-HRP.

-

Add TMB substrate and incubate until color develops.

-

Stop the reaction with a stop solution.

-

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

-

Data Analysis: Calculate the percent inhibition of chitin synthase activity at each this compound concentration and determine the IC50 value if applicable.

Quantification of Chitin Content

This protocol provides a method for quantifying chitin in insect tissues.

Materials:

-

Insect tissue

-

Potassium hydroxide (KOH) solution

-

Ethanol

-

Sodium nitrite (NaNO₂)

-

Acetic acid

-

p-Dimethylaminobenzaldehyde (DMAB) reagent

-

Spectrophotometer

Procedure:

-

Sample Preparation: Homogenize and dry the insect tissue.

-

Deproteinization and Deacetylation: Treat the sample with a strong base (e.g., KOH) at a high temperature to remove proteins and deacetylate chitin to chitosan.

-

Nitrous Acid Treatment: Treat the resulting chitosan with nitrous acid to depolymerize it into 2,5-anhydromannose.

-

Colorimetric Reaction: React the 2,5-anhydromannose with DMAB reagent to produce a colored product.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 585 nm) using a spectrophotometer.

-

Quantification: Determine the chitin content by comparing the absorbance to a standard curve prepared with known concentrations of glucosamine.

Transmission Electron Microscopy (TEM) of Insect Cuticle

This protocol outlines the general steps for preparing insect cuticle for ultrastructural analysis by TEM to observe the effects of this compound.

Materials:

-

Insect larvae (control and this compound-treated)

-

Fixative solution (e.g., glutaraldehyde and paraformaldehyde in buffer)

-

Osmium tetroxide (OsO₄)

-

Ethanol series for dehydration

-

Propylene oxide

-

Epoxy resin

-

Uranyl acetate and lead citrate for staining

-

Transmission Electron Microscope

Procedure:

-

Fixation: Dissect small pieces of the integument from control and treated larvae and immediately immerse them in the primary fixative for several hours at 4°C.

-

Post-fixation: Wash the samples in buffer and post-fix with osmium tetroxide to preserve lipids and enhance contrast.

-

Dehydration: Dehydrate the samples through a graded series of ethanol concentrations.

-

Infiltration: Infiltrate the samples with propylene oxide and then with a mixture of propylene oxide and epoxy resin, gradually increasing the resin concentration.

-

Embedding: Embed the samples in pure epoxy resin in molds and polymerize at an elevated temperature.

-

Sectioning: Cut ultrathin sections (60-90 nm) of the embedded tissue using an ultramicrotome.

-

Staining: Mount the sections on copper grids and stain with uranyl acetate and lead citrate to enhance the contrast of cellular structures.

-

Imaging: Examine the sections using a transmission electron microscope to observe the ultrastructure of the cuticle, paying close attention to the organization of the procuticle and the presence of lamellae.

// Stages start [label="Start: Hypothesis\n(Compound inhibits chitin synthesis)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; in_vivo [label="In Vivo Bioassays\n(e.g., Larval feeding)", fillcolor="#4285F4"]; in_vitro [label="In Vitro Assays", fillcolor="#4285F4"]; molecular [label="Molecular Analysis", fillcolor="#4285F4"]; ultrastructural [label="Ultrastructural Analysis", fillcolor="#4285F4"]; end [label="Conclusion:\nElucidation of Mechanism", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Sub-tasks lc50 [label="Determine LC50/\nMortality", fillcolor="#FFFFFF", fontcolor="#202124"]; chitin_content [label="Measure Chitin Content", fillcolor="#FFFFFF", fontcolor="#202124"]; chs_activity [label="Chitin Synthase\nActivity Assay", fillcolor="#FFFFFF", fontcolor="#202124"]; udpglcnac [label="UDP-GlcNAc\nAccumulation Assay", fillcolor="#FFFFFF", fontcolor="#202124"]; gene_expression [label="Gene Expression Analysis\n(qPCR of CHS1)", fillcolor="#FFFFFF", fontcolor="#202124"]; tem [label="Transmission Electron\nMicroscopy (TEM)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Connections start -> in_vivo; start -> in_vitro; start -> molecular; start -> ultrastructural;

in_vivo -> lc50; in_vivo -> chitin_content;

in_vitro -> chs_activity; in_vitro -> udpglcnac;

molecular -> gene_expression; ultrastructural -> tem;

{lc50, chitin_content, chs_activity, udpglcnac, gene_expression, tem} -> end; } END_DOT

Conclusion

This compound remains a potent and selective insecticide due to its unique mode of action on chitin synthesis. While the precise molecular target is still under investigation, the evidence strongly points towards an indirect mechanism that disrupts the later stages of chitin fibril formation rather than direct enzymatic inhibition of chitin synthase. This in-depth guide has provided a comprehensive overview of the current understanding of this compound's mechanism, supported by quantitative data and detailed experimental protocols. For researchers and professionals in drug development, a thorough comprehension of these intricacies is paramount for the development of novel, more effective, and environmentally benign insect control agents that target this essential and highly specific biochemical pathway. Further research focusing on the identification of the specific protein target of this compound and the downstream cellular consequences of chitin synthesis disruption will undoubtedly pave the way for the next generation of insect growth regulators.

References

Chemical and physical properties of Diflubenzuron

An In-depth Technical Guide to the Chemical and Physical Properties of Diflubenzuron

Introduction

This compound, a member of the benzoylurea class of insecticides, serves as a potent insect growth regulator (IGR).[1][2][3] Its primary mechanism of action involves the inhibition of chitin synthesis, a critical component of the insect exoskeleton.[3][4] This disruption of the molting process makes it particularly effective against the larval stages of various insect pests. This document provides a comprehensive overview of the chemical and physical properties of this compound, details common experimental protocols for its analysis, and visualizes key pathways and processes. It is intended for researchers, scientists, and professionals involved in drug development and pest management.

Chemical Identity and Properties

This compound is a synthetic compound produced by the reaction of 2,6-difluorobenzamide with 4-chlorophenyl isocyanate. It is a white to yellowish crystalline solid that is odorless.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | N-[(4-chlorophenyl)carbamoyl]-2,6-difluorobenzamide | |

| CAS Name | N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide | |

| CAS Number | 35367-38-5 | |

| Molecular Formula | C₁₄H₉ClF₂N₂O₂ | |

| Molecular Weight | 310.68 g/mol | |

| Common Trade Names | Dimilin, Micromite, Vigilante, Adept |

Physical and Chemical Properties

This compound is characterized by its low solubility in water and low volatility. It is stable in acidic to neutral conditions but hydrolyzes in alkaline environments.

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Physical State | White to yellowish, odorless crystalline solid | |

| Melting Point | 230-232 °C (>99% pure); 210-230 °C (technical grade) | |

| Boiling Point | Decomposes before boiling | |

| Vapor Pressure | 9 x 10⁻¹⁰ mm Hg at 25 °C; 0.00012 mPa at 25 °C | |

| Specific Gravity | 1.56 | |

| n-Octanol/Water Partition Coefficient (log Kₒw) | 3.70 - 3.9 | |

| Henry's Law Constant | 1.19 x 10⁻¹¹ atm·m³/mol at 25 °C |

Table 3: Solubility of this compound

| Solvent | Solubility | Temperature | Reference |

| Water | 0.08 - 0.2 mg/L | 20-25 °C | |

| Acetone | 6.5 g/L | 20 °C | |

| Dimethyl Sulfoxide (DMSO) | ~120 g/L (~10-12 g/100g ) | 20 °C | |

| Dimethylformamide (DMF) | ~120 g/L | 20 °C | |

| N-methylpyrrolidone | 200 g/L | 20 °C | |

| Methanol | 0.9 g/L | Not Specified |

Table 4: Stability Profile of this compound

| Condition | Stability Details | Reference |

| pH Stability | Relatively stable in acidic and neutral media (pH 2-7). Hydrolyzes in alkaline conditions (pH > 9). | |

| Aqueous Decomposition (20°C, 21 days, dark) | 4% decomposition at pH 5.8; 8% at pH 7; 26% at pH 9. | |

| Photostability | The solid form is stable in sunlight. It is light-sensitive when in solution. | |

| Thermal Stability | Decomposes at < 0.5% after 1 day at 100 °C and after 7 days at 50 °C. |

Mechanism of Action: Chitin Synthesis Inhibition

This compound acts as a stomach and contact poison. Its primary mode of action is the inhibition of chitin production, which is essential for the formation of the insect's exoskeleton. This interference with the cuticle formation process prevents larvae from molting correctly, leading to their death.

Caption: Mechanism of action of this compound leading to larval death.

Experimental Protocols

Synthesis of this compound

The commercial synthesis of this compound is typically achieved through the reaction of 2,6-difluorobenzamide with 4-chlorophenyl isocyanate in an organic solvent medium like xylene. The product is then isolated from the reaction mixture via filtration, washed, and dried. Purity of the final product can be assessed using methods like HPLC.

Caption: Synthesis pathway of this compound from its primary reactants.

Analytical Methodology for Residue Determination

The determination of this compound residues in various matrices such as crops, soil, and water is predominantly carried out using high-performance liquid chromatography (HPLC) and gas chromatography (GC).

General Protocol using HPLC:

-

Extraction: The sample (e.g., homogenized crop material, soil) is extracted with an organic solvent, most commonly acetonitrile. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted extraction and sample preparation technique.

-

Clean-up/Purification: The crude extract undergoes a clean-up step to remove interfering co-extracted substances. This is often achieved using dispersive solid-phase extraction (dSPE) with adsorbents like primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove fats and proteins.

-

Analysis: The purified and concentrated extract is injected into an HPLC system.

-

Column: A reverse-phase C18 column is typically used for separation.

-

Mobile Phase: A mixture of acetonitrile and water is common.

-

Detection: Detection is achieved using a UV detector or a diode-array detector (DAD).

-

-

Quantification: The concentration of this compound is determined by comparing the peak area from the sample to a calibration curve constructed from analytical standards of known concentrations.

References

The Genesis and Synthesis of a Potent Insect Growth Regulator: A Technical Guide to Diflubenzuron

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diflubenzuron, a cornerstone of integrated pest management programs, represents a significant departure from conventional neurotoxic insecticides. Its discovery marked a pivotal moment in the development of insect growth regulators, offering a more targeted and environmentally considerate approach to pest control. This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of this compound. It includes detailed experimental protocols for its synthesis, a comprehensive summary of its physicochemical properties, and visual representations of its synthesis pathway and mode of action to support researchers and professionals in the field.

Discovery and Development

The journey to this compound's discovery was serendipitous. In the early 1970s, researchers at Philips-Duphar B.V. were investigating novel derivatives of the herbicide dichlobenil. During this exploration, a compound designated DU19111, chemically identified as 1-(2,6-dichlorobenzoyl)-3-(3,4-dichlorophenyl)-urea, was synthesized. While it exhibited no herbicidal activity, it displayed intriguing insecticidal properties, paving the way for the development of the benzoylphenylurea class of insecticides[1]. This discovery led to further research and the eventual synthesis of this compound, a compound that selectively inhibits chitin synthesis in insects, a mechanism distinct from the neurotoxic action of many contemporary pesticides[2][3].

Physicochemical and Toxicological Profile

This compound is a white to yellowish-brown crystalline solid[4]. Its low solubility in water and apolar organic solvents, coupled with its stability in acidic and neutral media, contributes to its persistence in specific applications[4]. A summary of its key properties is presented below.

| Property | Value |

| IUPAC Name | N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide |

| CAS Number | 35367-38-5 |

| Molecular Formula | C₁₄H₉ClF₂N₂O₂ |

| Molar Mass | 310.68 g/mol |

| Melting Point | 210-230 °C (technical grade, with decomposition) |

| Water Solubility | 0.08 mg/L |

| Solubility in Solvents | DMSO: 12 g/100 g; Acetone: 0.615 g/100 g; Methanol: 0.09 g/100 g |

| Vapor Pressure | <0.033 mPa @ 50 °C |

| Oral LD₅₀ (Rat) | >4640 mg/kg |

| Dermal LD₅₀ (Rat) | >10,000 mg/kg |

Synthesis of this compound

The commercial synthesis of this compound is primarily achieved through the reaction of 2,6-difluorobenzamide with 4-chlorophenyl isocyanate. The following sections detail the experimental protocols for both a general laboratory-scale synthesis and a more intricate industrial production method.

General Synthesis Pathway

The fundamental chemical reaction for the synthesis of this compound is outlined below.

Caption: General synthesis pathway of this compound.

Experimental Protocols

Objective: To synthesize this compound from 2,6-difluorobenzamide and 4-chlorophenyl isocyanate.

Materials:

-

2,6-difluorobenzamide (157g)

-

4-chlorophenyl isocyanate (148.7g)

-

Xylene (aromatic hydrocarbon solvent) (576Kg)

-

Reaction vessel with reflux condenser, stirrer, and heating mantle

-

Filtration apparatus

-

Drying oven

Procedure:

-

Charge the reaction vessel with 576 kg of xylene and 157 kg of 2,6-difluorobenzamide.

-

Heat the mixture to 140°C and maintain reflux for 4 hours.

-

Cool the reaction mixture to 40°C.

-

Slowly add 148.7 kg of 4-chlorophenyl isocyanate to the mixture.

-

After the addition is complete, heat the mixture to 140°C and maintain for 5 hours.

-

Cool the reaction mixture to 60°C to allow for crystallization of the product.

-

Filter the resulting solid, wash with water, and dry in an oven for 8 hours to yield the this compound product.

-

The xylene solvent can be recovered by distillation for reuse.

Objective: To prepare this compound using a multi-step industrial process involving the synthesis of an isocyanate intermediate.

Materials:

-

p-Chloroaniline

-

Phosgene

-

Aromatic compound solvent (e.g., xylene)

-

Dimethylformamide (catalyst)

-

Triethylenediamine (catalyst promoter)

-

2,6-difluorobenzamide

-

Nitrogen gas

-

Reaction vessel with exhaust treatment system, stirrer, condenser, vent pipe, and thermometer

Procedure: Step 1: Synthesis of 4-chlorophenyl isocyanate

-

Add an appropriate amount of the aromatic compound solvent to the reactor and cool to between -15°C and -30°C.

-

Introduce phosgene into the cooled solvent over a period of 0.5 to 2.0 hours.

-

Stop the cooling and add a catalytic amount of dimethylformamide.

-

While continuing to introduce phosgene, slowly add a solution of p-chloroaniline in the aromatic compound solvent. The temperature should be allowed to rise to 20°C and the addition completed over 0.5 to 2.0 hours at a temperature between 20°C and 50°C.

-

Maintain the reaction mixture at 20-50°C for 0.4-1.0 hour after the addition is complete, then stop the phosgene flow.

-

Add a solution of triethylenediamine in the aromatic compound solvent.

-

Slowly heat the mixture to 90-100°C and maintain for 2.0 to 4.0 hours.

-

Purge the reactor with nitrogen gas to remove any residual phosgene and hydrogen chloride gas.

-

Cool the mixture to 30-60°C and filter to remove any insoluble materials.

-

Partially remove the solvent under vacuum to obtain a solution of 4-chlorophenyl isocyanate in the aromatic compound solvent.

Step 2: Synthesis of this compound

-

In a separate reactor, add the aromatic compound solvent and 2,6-difluorobenzamide with stirring.

-

Heat this mixture to 110-140°C.

-

Slowly add the 4-chlorophenyl isocyanate solution from Step 1 over a period of 0.5 to 3.0 hours.

-

Maintain the reaction temperature at 110-140°C for 4.0 to 8.0 hours after the addition is complete.

-

Cool the mixture to below 10°C to induce crystallization.

-

Filter the solid product, wash with a small amount of the aromatic compound solvent, and dry to obtain this compound.

This process, utilizing dimethylformamide as a catalyst and triethylenediamine as a promoter, can achieve a total yield of over 91% with a purity of the active compound exceeding 99%.

Mechanism of Action

This compound's insecticidal activity stems from its ability to inhibit chitin synthesis, a process vital for the formation of an insect's exoskeleton. This mode of action is highly specific to arthropods and does not affect vertebrates. The inhibition of chitin synthesis disrupts the molting process in larvae, leading to the formation of a malformed cuticle and ultimately, death.

Caption: Mechanism of action of this compound.

Conclusion

The discovery of this compound was a landmark in insecticide development, introducing a novel mode of action with enhanced selectivity and a more favorable environmental profile compared to many traditional insecticides. The synthesis of this compound, achievable through scalable and efficient chemical processes, has enabled its widespread use in agriculture and public health. A thorough understanding of its synthesis and mechanism of action is crucial for the continued development of effective and sustainable pest management strategies. This guide provides a foundational resource for researchers and professionals engaged in the study and application of this important insect growth regulator.

References

Diflubenzuron: A Technical Guide to its Role as an Insect Growth Regulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diflubenzuron is a benzoylurea-class insecticide that acts as a potent insect growth regulator (IGR). Unlike traditional neurotoxic insecticides, this compound disrupts the normal growth and development of insects by interfering with the synthesis of chitin, a crucial component of their exoskeletons.[1] This targeted mode of action makes it particularly effective against the larval stages of a wide range of insect pests, including species in the orders Lepidoptera, Coleoptera, and Diptera.[1] It also exhibits ovicidal properties, preventing the successful hatching of insect eggs.[1] This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative efficacy, and the experimental protocols used to evaluate its effects.

Mechanism of Action: Inhibition of Chitin Synthesis

This compound's primary mode of action is the inhibition of chitin synthesis, a process vital for the formation of the insect cuticle.[1] The cuticle provides structural support, protection, and prevents desiccation. During the molting process, insects shed their old cuticle and form a new, larger one. This compound disrupts this process, leading to a malformed and fragile cuticle that cannot withstand the pressures of molting or support the insect's body, ultimately resulting in death.[1]

The specific molecular target of this compound is the enzyme chitin synthase (CHS), which polymerizes N-acetylglucosamine (GlcNAc) into chitin chains. While the precise inhibitory mechanism is still under investigation, it is understood that this compound does not directly inhibit the catalytic activity of the enzyme in cell-free systems. Instead, it is thought to interfere with the proper transport or conformational changes of the CHS enzyme within the cell membrane, thereby preventing the correct deposition of chitin microfibrils.

Interestingly, exposure to this compound has been shown to cause an upregulation of the chitin synthase 1 (CHS1) gene in some insect species. This suggests a compensatory response by the insect to the disruption of chitin synthesis.

This compound's effects are not limited to direct inhibition of chitin synthesis. Studies have shown that it can also interfere with the hormonal regulation of molting. Specifically, it has been observed to alter the titers of ecdysteroids, the primary molting hormones in insects. During the larval-pupal transformation in Tenebrio molitor, this compound treatment significantly reduced and delayed the second ecdysteroid peak, which is crucial for successful metamorphosis. This indicates a complex interplay between the direct inhibition of chitin synthesis and the disruption of the endocrine signaling that governs insect development.

Signaling Pathway of this compound's Action

Quantitative Data on Efficacy

The efficacy of this compound varies depending on the insect species, life stage, and method of application. The following tables summarize key quantitative data from various studies.

Table 1: Lethal Concentration (LC50) Values of this compound for Various Insect Species

| Insect Order | Species | Life Stage | LC50 | Reference |

| Lepidoptera | Spodoptera litura | 3rd Instar Larva | 90.048 ppm (topical) | |

| Lepidoptera | Spodoptera litura | 5th Instar Larva | 177.500 ppm (topical) | |

| Lepidoptera | Laspeyresia pomonella (Codling Moth) | 0-2.5 day old eggs | 1.1 ppm (topical) | |

| Lepidoptera | Laspeyresia pomonella (Codling Moth) | 3 day old eggs | 17.2 ppm (topical) | |

| Diptera | Haematobia irritans | Immature stages | 25.521 ppb | |

| Diptera | Chironomus sp. | Larva | 0.019 g/L | |

| Hemiptera | Buenoa sp. | Larva | 2.77 x 10-3 g/L |

Table 2: Sublethal Effects of this compound on Insects

| Species | Concentration | Effect | Reference |

| Culex quinquefasciatus | 0.0002 mg/L (EI25) | Reduced longevity, fecundity, and fertility. | |

| Aedes aegypti | 3 ppb | Reduced longevity, no effect on fecundity or fertility. |

Table 3: Ecotoxicological Data for this compound

| Organism | Endpoint | Value | Reference |

| Daphnia magna (Water Flea) | LC50 | 1.5 ppb | |

| Bluegill Sunfish | 96-hour LC50 | 660 mg/L | |

| Rainbow Trout | 96-hour LC50 | 240 mg/L | |

| Bobwhite Quail | 8-day dietary LC50 | >4640 ppm | |

| Mallard Duck | 8-day dietary LC50 | >4640 ppm |

Experimental Protocols

Standardized bioassays are essential for evaluating the efficacy of insect growth regulators like this compound. Below are detailed methodologies for key experiments.

Larvicidal Bioassay (WHO Guidelines)

This protocol is adapted from the World Health Organization (WHO) guidelines for testing mosquito larvicides.

Objective: To determine the lethal concentration (LC) of this compound required to cause mortality in insect larvae.

Materials:

-

This compound stock solution of known concentration.

-

Solvent for stock solution (e.g., ethanol or acetone).

-

Distilled or deionized water.

-

Glass beakers or disposable cups (250-500 ml).

-

Pipettes and graduated cylinders.

-

Late 3rd or early 4th instar larvae of the target insect species (e.g., Aedes aegypti).

-

Larval rearing medium and food.

-

Incubator or controlled environment chamber (25-28°C).

Procedure:

-

Preparation of Test Solutions: Prepare a series of dilutions of the this compound stock solution to create a range of at least five concentrations. A control group with only the solvent and water should also be prepared.

-

Experimental Setup: Add a fixed volume of water (e.g., 100 ml) to each beaker or cup. Add the appropriate amount of the this compound dilution to each container to achieve the desired final concentrations.

-

Introduction of Larvae: Introduce a known number of larvae (e.g., 20-25) into each container, including the control.

-

Incubation: Place the containers in an incubator or controlled environment at a constant temperature and photoperiod (e.g., 12:12 L:D).

-

Observation: Record larval mortality at 24, 48, and 72 hours post-treatment. For IGRs, observations should continue until adult emergence is complete in the control group to assess emergence inhibition (EI).

-

Data Analysis: Correct for control mortality using Abbott's formula if it is between 5% and 20%. Calculate the LC50 and LC90 values using probit analysis.

Ovicidal Bioassay for Codling Moth (Cydia pomonella)

This protocol is based on studies evaluating the ovicidal activity of this compound on codling moth eggs.

Objective: To determine the lethal dose (LD) of this compound required to prevent egg hatch.

Materials:

-

This compound stock solution.

-

Surfactant (e.g., Tween 20).

-

Apples or foliage for oviposition.

-

Adult codling moths.

-

Micro-applicator or sprayer.

-

Stereomicroscope.

-

Controlled environment chamber.

Procedure:

-

Egg Collection: Allow adult codling moths to oviposit on apples or foliage for a specific period to obtain eggs of a known age.

-

Treatment Application: Prepare dilutions of this compound with a surfactant. Apply a precise volume of each dilution directly to the eggs using a micro-applicator or sprayer. A control group should be treated with the solvent and surfactant only.

-

Incubation: Place the treated apples or foliage in a controlled environment chamber.

-

Observation: Monitor the eggs daily under a stereomicroscope and record the number of hatched and unhatched eggs.

-

Data Analysis: Calculate the percentage of egg hatch for each concentration and the control. Determine the LD50 value using probit analysis.

Experimental Workflow for Assessing this compound's Impact

Conclusion

This compound remains a valuable tool in integrated pest management programs due to its specific mode of action, which minimizes its impact on non-target organisms that do not produce chitin. Its effectiveness as a larvicide and ovicide makes it suitable for controlling a wide array of damaging insect pests. A thorough understanding of its mechanism of action, quantitative efficacy, and the appropriate experimental methodologies for its evaluation is crucial for its responsible and effective use in both agricultural and public health sectors. Further research into the precise molecular interactions between this compound and chitin synthase, as well as its interplay with insect hormonal systems, will continue to refine our understanding of this important insect growth regulator and may pave the way for the development of new, even more selective pest control agents.

References

The Metabolic Journey of Diflubenzuron in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diflubenzuron, a potent benzoylurea insecticide, disrupts the chitin synthesis process in insects, leading to mortality during molting. The efficacy of this compound can be significantly influenced by the metabolic pathways within the target insect species. This technical guide provides an in-depth exploration of the metabolic fate of this compound in insects. It covers the primary detoxification routes, presents quantitative data on metabolite formation in select species, details the experimental protocols for metabolic studies, and discusses the role of metabolism in the development of insecticide resistance.

Introduction

This compound (DFB) is a highly effective insect growth regulator that targets the formation of chitin, an essential component of the insect exoskeleton.[1] Its mode of action involves the inhibition of chitin synthase, which leads to the failure of the molting process and subsequent death of the insect larvae.[1] Understanding the metabolic pathways of this compound in insects is crucial for several reasons. Firstly, the rate and nature of metabolism can determine the insecticide's persistence and bioavailability within the insect. Secondly, enhanced metabolism is a primary mechanism through which insects develop resistance to insecticides. A thorough knowledge of these metabolic processes can aid in the development of more effective and sustainable pest management strategies, including the design of novel insecticides that are less susceptible to metabolic degradation.

Core Metabolic Pathways of this compound

The metabolism of this compound in insects primarily proceeds through three main types of reactions: hydroxylation , cleavage of the urea bridge , and conjugation . These reactions are generally categorized into Phase I (functionalization) and Phase II (conjugation) detoxification processes.

-

Phase I Metabolism:

-

Hydroxylation: This is a common initial step in the detoxification of this compound, primarily mediated by the cytochrome P450 monooxygenase system. Hydroxylation can occur on either of the aromatic rings, leading to the formation of hydroxylated this compound derivatives. For instance, in the housefly, Musca domestica, hydroxylation occurs at the 2-position of the aniline ring.[2]

-

Urea Bridge Cleavage: The urea bridge connecting the two phenyl rings of this compound can be cleaved, resulting in the formation of two main metabolites: 4-chlorophenylurea (CPU) and 2,6-difluorobenzoic acid (DFBA) .

-

-

Phase II Metabolism:

-

Conjugation: Following Phase I reactions, the functionalized metabolites, as well as the parent compound, can undergo conjugation with endogenous molecules. This process increases their water solubility and facilitates their excretion from the insect's body. In the housefly and the boll weevil, conjugation is a major metabolic pathway for this compound.[2][3] The conjugates are typically polar compounds that are readily excreted.

-

Below is a diagram illustrating the primary metabolic pathways of this compound in insects.

Quantitative Analysis of this compound Metabolism

The extent of this compound metabolism varies among insect species. Studies using radiolabeled this compound (¹⁴C-DFB) have provided quantitative insights into its metabolic fate.

Table 1: Metabolism of Injected ¹⁴C-Diflubenzuron in the Housefly (Musca domestica) 72 Hours Post-Treatment

| Fraction | Component | % of Total Injected Radioactivity |

| Treated Flies | Unchanged this compound | 74.0% |

| This compound Conjugate | 4.4% | |

| Excreta | This compound Conjugates | 16.5% |

| Total Accounted | 94.9% |

Table 2: Metabolism of Injected ¹⁴C-Diflubenzuron in the Boll Weevil (Anthonomus grandis grandis) 4 Days Post-Treatment

| Fraction | Component | % of Total Injected Radioactivity |

| Treated Weevils | Unchanged this compound | 57.3% |

| Conjugates | 0.4% | |

| Excreta | Unchanged this compound | ~2.0% |

| 2,6-difluorobenzamide | ~2.0% | |

| Conjugates | ~18.7% | |

| Total Accounted | ~80.4% |

Experimental Protocols for Metabolic Studies

The study of this compound metabolism in insects typically involves the use of radiolabeled compounds and chromatographic techniques to separate and quantify the parent compound and its metabolites.

General Experimental Workflow

The following diagram outlines a typical workflow for a this compound metabolism study in insects.

Detailed Methodology

1. Insect Treatment:

-

Insect Rearing: Maintain a healthy colony of the target insect species under controlled laboratory conditions (temperature, humidity, and photoperiod).

-

Radiolabeled Compound: Synthesize or procure ¹⁴C-diflubenzuron of high radiochemical purity.

-

Application: Apply a known amount of ¹⁴C-diflubenzuron to individual insects. Common methods include:

-

Topical Application: Apply a small droplet of the radiolabeled compound in a suitable solvent (e.g., acetone) to the insect's cuticle.

-

Injection: Inject a precise volume of the ¹⁴C-diflubenzuron solution into the insect's hemocoel.

-

Dietary Administration: Incorporate the radiolabeled compound into the insect's diet.

-

-

Incubation: House the treated insects individually in vials and collect excreta at specified time intervals.

2. Sample Preparation:

-

Separation: Separate the treated insects from their excreta.

-

Homogenization: Homogenize the insect tissues and excreta separately in a suitable solvent (e.g., acetonitrile, methanol).

-

Extraction: Perform liquid-liquid or solid-phase extraction to partition the parent compound and its metabolites from the biological matrix. The choice of solvent will depend on the polarity of the target analytes.

-

Cleanup: The extract may require a cleanup step to remove interfering substances. This can be achieved using techniques like solid-phase extraction (SPE).

3. Analysis:

-

Chromatography:

-

Thin-Layer Chromatography (TLC): A preliminary separation technique to resolve metabolites based on their polarity. The separated spots can be visualized by autoradiography and scraped for quantification by liquid scintillation counting (LSC).

-

High-Performance Liquid Chromatography (HPLC): A more robust and quantitative method for separating this compound and its metabolites.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water is often employed.

-

Detection:

-

UV Detector: Monitors the absorbance at a specific wavelength (e.g., 254 nm).

-

Radiometric Detector: Measures the radioactivity of the eluting compounds.

-

Mass Spectrometry (MS/MS): Provides structural information for metabolite identification and highly sensitive quantification.

-

-

-

-

Quantification: Determine the amount of radioactivity in each separated peak to calculate the percentage of the parent compound and each metabolite.

-

Metabolite Identification: Compare the retention times of the unknown metabolites with those of authentic standards. For unknown metabolites, structural elucidation can be performed using techniques like LC-MS/MS.

Role of Metabolism in Insecticide Resistance

Enhanced metabolism is a significant mechanism of insecticide resistance in many insect species. Overexpression of detoxification enzymes, particularly cytochrome P450s, can lead to a more rapid breakdown of this compound, preventing it from reaching its target site.

The logical relationship between increased metabolism and resistance is illustrated in the diagram below.

References

Unveiling the Double-Edged Sword: A Toxicological Profile of Diflubenzuron on Non-Target Organisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Diflubenzuron, a benzoylphenylurea insecticide, is widely utilized for the control of a variety of insect pests in forestry, agriculture, and public health. Its specific mode of action, the inhibition of chitin synthesis, makes it highly effective against molting insects. However, concerns regarding its impact on non-target organisms that also possess chitinous structures or are otherwise susceptible to its effects necessitate a thorough understanding of its toxicological profile. This technical guide provides a comprehensive overview of the toxicity of this compound to a range of non-target organisms, presenting quantitative data, detailing experimental protocols, and visualizing key pathways and processes.

Mechanism of Action

This compound acts as an insect growth regulator by interfering with the synthesis of chitin, a crucial component of the arthropod exoskeleton.[1] This inhibition disrupts the molting process, leading to the death of the insect larva or pupa.[2] While this targeted action is effective against pests, it also poses a risk to other arthropods, including beneficial insects and aquatic crustaceans.[3]

Caption: Mechanism of action of this compound, illustrating the inhibition of chitin synthetase and subsequent disruption of the molting process in insects.

Mammalian Toxicity

This compound generally exhibits low acute toxicity to mammals. The primary toxic effects observed in mammals following oral, dermal, and inhalation exposures are associated with the hematopoietic system, specifically the formation of methemoglobin and sulfhemoglobin, which impairs the oxygen-carrying capacity of the blood.

Table 1: Acute and Chronic Toxicity of this compound in Mammals

| Species | Test Type | Route | Value | Reference |

| Rat | Acute Oral LD50 | Oral | >5,000 mg/kg | |

| Rabbit | Acute Dermal LD50 | Dermal | >2,000 mg/kg | |

| Rat | Acute Inhalation LC50 | Inhalation | >2.49 mg/L | |

| Dog | 52-week Feeding Study (Chronic) | Oral | NOAEL: 2 mg/kg/day | |

| Mouse | Chronic Study | Oral | NOAEL: 2.4 mg/kg/day | |

| Rat | 2-year Chronic/Carcinogenicity | Oral | NOAEL: 8 mg/kg bw/day |

Experimental Protocol: 52-Week Chronic Oral Toxicity Study in Dogs (Example)

A standardized protocol for a 52-week chronic oral toxicity study in dogs, such as the one that established the NOAEL for this compound, typically involves the following steps:

-

Animal Selection: Healthy, young adult beagle dogs are selected and acclimated to the laboratory environment.

-

Dose Administration: this compound is administered daily in the diet at various dose levels (e.g., 0, 2, 10, and 50 mg/kg body weight/day). A control group receives the diet without the test substance.

-

Clinical Observations: Animals are observed daily for any signs of toxicity, including changes in behavior, appearance, and food consumption. Body weight is recorded weekly.

-

Hematology and Clinical Chemistry: Blood and urine samples are collected at regular intervals (e.g., pre-test, 3, 6, and 12 months) to analyze hematological parameters (including methemoglobin and sulfhemoglobin) and clinical chemistry markers for organ function.

-

Pathology: At the end of the 52-week period, all animals are euthanized, and a complete necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.

-

Data Analysis: The data are statistically analyzed to determine any dose-related effects. The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no statistically or biologically significant adverse effects are observed.

Caption: A generalized experimental workflow for a chronic oral toxicity study in mammals.

Avian Toxicity

This compound is considered practically non-toxic to birds on an acute oral basis. However, some studies have indicated potential reproductive effects at higher dietary concentrations. The primary concern for avian species is often indirect, stemming from a reduction in their insect food source.

Table 2: Avian Toxicity of this compound

| Species | Test Type | Value | Reference |

| Bobwhite quail | 8-day dietary LC50 | >4640 ppm | |

| Mallard duck | 8-day dietary LC50 | >4640 ppm | |

| Red-winged blackbird | Acute Oral LD50 | 3,762 mg/kg | |

| Bobwhite quail | Reproduction NOAEC | 500 mg/kg diet | |

| Growing chickens | Dietary Study | 2.5 ppm depressed testosterone levels |

Aquatic Toxicity

The toxicity of this compound to aquatic organisms varies significantly among different taxa. While it is practically non-toxic to fish, it is highly toxic to aquatic invertebrates, particularly crustaceans and the larval stages of aquatic insects, due to its chitin synthesis-inhibiting mode of action.

Table 3: Aquatic Toxicity of this compound

| Species | Test Type | Value | Reference |

| Fish | |||

| Bluegill sunfish | 96-hour LC50 | 660 mg/L | |

| Rainbow trout | 96-hour LC50 | 240 mg/L | |

| Channel catfish | 96-hour LC50 | 180 mg/L | |

| Smallmouth bass | LC50 | 10 mg/L | |

| Aquatic Invertebrates | |||

| Daphnia magna (Water flea) | 48-hour EC50 | 0.0078 mg/L | |

| Daphnia magna (Water flea) | LC50 | 1.5 ppb | |

| Blue crab | Reproduction LC50 | 0.5 ppb | |

| Oyster larvae | EC50 | 130 mg/L | |

| Tadpole (Rana brevipoda porosa) | 48-hour LC50 | 100,000 µg/L |

Toxicity to Beneficial Insects

This compound is generally considered non-toxic to adult bees. However, some studies have shown detrimental effects on brood development when larvae are exposed to the compound. The risk to other beneficial insects, particularly predatory and parasitic species that undergo molting, is a significant concern.

Table 4: Toxicity of this compound to Honey Bees (Apis mellifera)

| Life Stage | Test Type | Value | Reference |

| Adult | Oral and Contact LD50 | >30 µ g/bee | |

| Larvae | Acute Exposure (in diet) | 1.6 mg/L and higher doses increased mortality | |

| Larvae | Chronic Exposure (in diet) | 0.8, 1.3, or 2 mg/L significantly lowered survival |

Environmental Fate and Transport

The environmental persistence of this compound is influenced by factors such as soil type, pH, and microbial activity. It is generally non-persistent in soil and water, with biodegradation being a major route of dissipation. However, it is stable on leaf surfaces.

-

Soil: this compound has a low persistence in soil, with a half-life of 3 to 4 days due to rapid microbial degradation. It has very low mobility in soil.

-

Water: In water, its degradation is pH-dependent, being more rapid in alkaline conditions (half-life of 1 day) and slower in acidic conditions (half-life of 16+ days). Under field conditions, it degrades rapidly.

-

Photolysis: It is relatively stable to light, with a soil photolysis half-life of 144 days.

References

Diflubenzuron: A Technical Guide to its Mode of Action as a Stomach and Contact Poison

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diflubenzuron, a member of the benzoylurea class of insecticides, serves as a potent insect growth regulator (IGR) with both stomach and contact modes of action. Its primary mechanism involves the inhibition of chitin synthesis, a crucial component of the insect exoskeleton. This disruption of the molting process is particularly effective against larval stages, leading to mortality. This technical guide provides an in-depth analysis of this compound's mode of action, supported by quantitative toxicological data, detailed experimental protocols for its evaluation, and visual representations of the key pathways and workflows involved.

Introduction

This compound is a highly specific insecticide that targets the physiological processes unique to arthropods, making it a valuable tool in integrated pest management (IPM) programs.[1] Unlike neurotoxic insecticides, its mode of action is centered on the disruption of chitin biosynthesis, which is essential for the formation of the insect's cuticle.[2][3] This targeted approach results in a favorable toxicological profile for non-target organisms that do not synthesize chitin, such as mammals and birds.[4][5] This document will explore the dual activity of this compound as both a stomach and a contact poison, providing the technical details necessary for research and development professionals.

Mode of Action: Stomach and Contact Poison

This compound's efficacy stems from its ability to interfere with the formation of the insect cuticle, primarily by inhibiting the enzyme chitin synthase. This action is lethal to immature insect stages that undergo molting.

Stomach Poison

When ingested, this compound is absorbed through the insect's midgut. The primary route of intoxication is through the consumption of treated foliage or other food sources. Once absorbed, it systemically inhibits chitin synthesis, leading to an inability to form a new, functional exoskeleton during molting. The result is a malformed, fragile cuticle that cannot withstand the pressures of ecdysis or provide adequate structural support, ultimately causing larval death.

Contact Poison

This compound also exhibits toxicity upon direct contact with the insect cuticle. While generally less potent than its stomach poison activity, contact exposure can still lead to the absorption of the active ingredient and subsequent inhibition of chitin synthesis. This is particularly relevant for larval stages that may crawl over treated surfaces. Additionally, this compound can have ovicidal effects through direct contact with eggs or through transfer from treated female adults to the eggs.

Biochemical Pathway: Inhibition of Chitin Synthesis

The core of this compound's mode of action is the disruption of the chitin biosynthesis pathway. Chitin, a polymer of N-acetylglucosamine, is a fundamental component of the insect procuticle. Its synthesis is catalyzed by the enzyme chitin synthase. This compound is believed to block the polymerization step of N-acetylglucosamine, thus preventing the formation of the chitin microfibrils that provide strength and rigidity to the exoskeleton.

Caption: Inhibition of the chitin biosynthesis pathway by this compound.

Quantitative Toxicological Data

The efficacy of this compound varies depending on the insect species, life stage, and route of exposure. The following tables summarize key toxicological data.

Table 1: Stomach Poison Toxicity of this compound against Various Insect Larvae

| Insect Species | Life Stage | Assay Method | LC50 (ppm or mg/L) | Reference |

| Spodoptera frugiperda | Neonate | Diet Incorporation | 0.03 | |

| Helicoverpa zea | Neonate | Diet Incorporation | 0.02 | |

| Aedes aegypti | 3rd Instar | Water Treatment | 0.0019 | |

| Culex quinquefasciatus | 3rd-4th Instar | Water Treatment | 0.0002 (EI25) | |

| Chironomus sp. | Larva | Water Treatment | 0.019 (g/L) | |

| Buenoa sp. | Nymph | Water Treatment | 0.00277 (g/L) |

Table 2: Contact and Topical Toxicity of this compound

| Insect Species | Life Stage | Assay Method | LD50 (µ g/insect ) or LC50 | Reference |

| Musca domestica | White Prepupae | Topical Application | 0.265 | |

| Anopheles gambiae | 3rd Instar Larvae | Water Exposure (Contact) | ~60% mortality at 50 µg/L | |

| Blattella germanica | Nymphs | Impregnated Surface | >92.1% mortality (solid bait) |

Table 3: Ovicidal Activity of this compound

| Insect Species | Assay Method | Observation | Reference |

| Conotrachelus nenuphar | Egg Dipping | Ineffective at 100 ppm | |

| Musca domestica | Topical application to female | Prevents egg eclosion | |

| Blattella germanica | Ingestion by female | Reduced nymph emergence |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's efficacy. The following sections outline key experimental protocols.

Stomach Poison Bioassay: Diet Incorporation Method

This method assesses the toxicity of this compound when ingested by insect larvae.

Objective: To determine the lethal concentration (LC50) of this compound for a target insect species.

Materials:

-

Technical grade this compound

-

Acetone or other suitable solvent

-

Artificial diet specific to the test insect

-

128-well bioassay trays or similar multi-well plates

-

Neonate larvae of the target insect species (<12 hours old)

-

Pipettes and other standard laboratory equipment

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

-

Serial Dilutions: Create a series of dilutions from the stock solution to achieve the desired test concentrations.

-

Diet Preparation: Prepare the artificial diet according to the standard procedure for the target insect. Allow the diet to cool to approximately 40°C.

-

Incorporation of Insecticide: Add a known volume of each this compound dilution to a specific volume of the cooling diet at a ratio of 1:9 (insecticide solution:diet). Mix thoroughly to ensure even distribution. A control diet should be prepared with the solvent only.

-

Dispensing Diet: Dispense the treated and control diets into the wells of the bioassay trays.

-

Infestation: Place one neonate larva into each well.

-

Incubation: Cover the trays and maintain them under controlled environmental conditions (e.g., 25 ± 2°C, 60-65% RH, 16:8 h light:dark photoperiod).

-

Mortality Assessment: Assess larval mortality after a set period (e.g., 7 days). Larvae that are unresponsive to gentle prodding with a fine brush are considered dead.

-

Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LC50 value using probit analysis.

Caption: Workflow for a diet incorporation stomach poison bioassay.

Contact Toxicity Bioassay: Topical Application

This method directly applies a known amount of insecticide to the insect's body.

Objective: To determine the lethal dose (LD50) of this compound.

Materials:

-

Technical grade this compound

-

Acetone

-

Micro-applicator

-

Test insects (e.g., adult mosquitoes, fruit flies)

-

Holding cages

-

Sugar solution (e.g., 10%)

Procedure:

-

Preparation of Solutions: Prepare a series of this compound concentrations in acetone.

-

Insect Anesthetization: Anesthetize the test insects using CO2 or by chilling.

-

Topical Application: Using a micro-applicator, apply a small, precise volume (e.g., 0.1-1.0 µL) of the insecticide solution to the dorsal thorax of each anesthetized insect. Control insects are treated with acetone only.

-

Recovery and Observation: Transfer the treated insects to clean holding cages with access to a sugar solution.

-

Mortality Assessment: Record mortality at 24 hours post-treatment.

-

Data Analysis: Correct for control mortality and calculate the LD50 using probit analysis.

Ovicidal Bioassay: Egg Dipping Method